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molecular formula C4H10N2O3 B8456394 Methyl n-amino-n-2-hydroxyethylcarbamate

Methyl n-amino-n-2-hydroxyethylcarbamate

Cat. No. B8456394
M. Wt: 134.13 g/mol
InChI Key: KPDMSVSTIVFLOG-UHFFFAOYSA-N
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Patent
US06639070B1

Procedure details

At 0-5° C., 248.4 g (2.628 mol) of methyl chloroformate were added with stirring, over a period of 30 min, to a mixture of 200 g (2.628 mol) of 2-hydrazinoethanol and 266 g (2.628 mol) of triethylamine in 1600 ml of methylene chloride. After 3 h of stirring at from 3 to 22 C, the resulting hydrochloride was removed by filtration and washed with THF. The filtrates were combined. The filter cake was suspended in 800 ml of THF and filtered again. This filtrate, too, was combined with the previous filtrate. The combined filtrates were concentrated under reduced pressure. This gave 366 g of the title compound as colorless oil having an HPLC purity of 95.3%, corresponding to a yield of 98.9% of theory. According to GC, the purity was 85.2%.
Quantity
248.4 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
266 g
Type
reactant
Reaction Step Two
Quantity
1600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH3:5])=[O:3].[NH:6]([CH2:8][CH2:9][OH:10])[NH2:7].C(N(CC)CC)C>C(Cl)Cl>[NH2:7][N:6]([CH2:8][CH2:9][OH:10])[C:2](=[O:3])[O:4][CH3:5]

Inputs

Step One
Name
Quantity
248.4 g
Type
reactant
Smiles
ClC(=O)OC
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
N(N)CCO
Name
Quantity
266 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1600 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After 3 h of stirring at from 3 to 22 C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting hydrochloride was removed by filtration
WASH
Type
WASH
Details
washed with THF
FILTRATION
Type
FILTRATION
Details
filtered again
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NN(C(OC)=O)CCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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